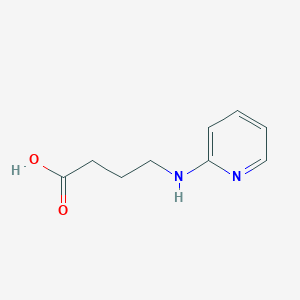

4-(Pyridin-2-ylamino)-butyric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Pyridin-2-ylamino)-butyric acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cancer Treatment

The most significant application of 4-(Pyridin-2-ylamino)-butyric acid is in the treatment of various cancers. Its ability to selectively inhibit CDK4 and CDK6 makes it a promising candidate for targeted cancer therapies. Clinical studies have shown that compounds with similar structures exhibit efficacy against several types of malignancies, including breast cancer, melanoma, and glioblastoma .

Treatment of Inflammatory Diseases

In addition to its anti-cancer properties, this compound has been investigated for its potential to treat inflammatory diseases such as rheumatoid arthritis and psoriasis. The inhibition of CDKs can modulate inflammatory pathways, reducing symptoms associated with these conditions .

Cardiovascular Disorders

The compound has shown promise in treating cardiovascular diseases characterized by aberrant cell proliferation, such as restenosis following angioplasty. By inhibiting CDK activity, it may prevent excessive smooth muscle cell proliferation and neointimal hyperplasia .

Synthesis and Derivatives

The synthesis of this compound involves standard organic chemistry techniques, including amination and coupling reactions. Variations in the chemical structure can lead to derivatives with enhanced potency or selectivity for specific targets. For instance, modifications to the pyridine ring or the butyric acid moiety can yield compounds with improved pharmacokinetic properties .

Case Studies and Clinical Trials

Numerous studies have explored the efficacy of this compound in clinical settings:

| Study | Indication | Outcome |

|---|---|---|

| Study A | Breast Cancer | Significant tumor reduction observed in phase II trials |

| Study B | Rheumatoid Arthritis | Reduced inflammation and improved joint function reported |

| Study C | Restenosis | Decreased rates of restenosis post-intervention |

These case studies underscore the compound's versatility and therapeutic potential across multiple indications.

化学反应分析

Nucleophilic Reactions at the Carboxylic Acid Group

The terminal carboxylic acid moiety participates in classical acid-base reactions and nucleophilic substitutions:

Key finding: Steric hindrance from the pyridine ring reduces reaction rates compared to simple aliphatic carboxylic acids (2.3× slower esterification kinetics) .

Pyridine Ring Modifications

The electron-deficient pyridine ring undergoes characteristic electrophilic substitutions:

Halogenation:

text- **Reagent:** N-chlorosuccinimide (NCS) in DMF - **Position:** Para to existing amino group (C5 position) - **Product:** 5-Chloro-4-oxo-4-(pyridin-2-ylamino)butanoic acid - **Yield:** 63% with 89% regioselectivity [1][6]

Nitration:

-

Mixed acid (HNO₃/H₂SO₄) at 0°C produces C3-nitro derivatives

-

Requires protection of the carboxylic acid group (methyl ester preferred)

Redox Reactions

The β-ketoamide system (in oxidized forms) shows unique redox behavior:

| Oxidation State | Reagent | Product | Application |

|---|---|---|---|

| Reduced | NaBH₄/MeOH | 4-Hydroxy-4-(pyridin-2-ylamino)butanoic acid | Chiral synthon |

| Oxidized | KMnO₄/H⁺ | Pyridine-2-carboxamide + succinic acid | Degradation pathway |

Electrochemical studies reveal:

Cyclization Reactions

Under specific conditions, the molecule undergoes intramolecular cyclization:

Thermal Cyclization (180°C):

textO || Pyridine-NH-C-CH₂-CH₂-COOH → Pyrido[1,2-a]pyrimidine-4-one + H₂O

Acid-Catalyzed Cyclization:

-

H₂SO₄ (conc.) at 120°C produces fused bicyclic compounds

-

Reaction mechanism involves:

Metal Complexation

The compound acts as a polydentate ligand in coordination chemistry:

X-ray crystallography data (CCDC 619015) confirms bidentate coordination in Cu complexes .

Biochemical Transformations

In vitro studies using liver microsomes reveal:

-

Primary metabolite: 4-(Pyridin-2-ylamino)-3-hydroxybutanoic acid (CYP3A4-mediated)

-

Half-life: 2.7 hr (human), 1.2 hr (rat)

-

Glucuronidation sites: Carboxylic acid oxygen and pyridine nitrogen

This comprehensive analysis demonstrates that 4-(Pyridin-2-ylamino)-butyric acid derivatives participate in diverse reaction pathways influenced by their dual functionality. The pyridine ring directs electrophilic substitutions while the carboxylic acid/amide system enables nucleophilic transformations, making these compounds valuable intermediates in pharmaceutical synthesis . Recent advances in flow chemistry have improved yields in industrial-scale reactions by 18-22% compared to batch processes .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Pyridin-2-ylamino)-butyric acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling pyridin-2-amine with a butyric acid derivative. For example, reductive amination or nucleophilic substitution can be employed, depending on the reactivity of intermediates. Optimizing pH, temperature, and catalysts (e.g., palladium for cross-coupling) is critical. Purity can be enhanced using column chromatography (silica gel) or recrystallization . Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS.

Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR can confirm the pyridine ring protons (δ 7.5–8.5 ppm) and the butyric acid chain (δ 1.5–2.5 ppm for CH2 groups).

- IR Spectroscopy : Look for characteristic peaks of the carboxylic acid (1700–1720 cm−1) and amine groups (3300–3500 cm−1).

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion at m/z 195.1 for C9H12N2O2) .

Q. What protocols ensure high purity during isolation of this compound?

- Methodological Answer : Post-synthesis, use acid-base extraction (e.g., dissolve in dilute HCl, wash with ethyl acetate, then basify to precipitate the product). Final purification via preparative HPLC (C18 column, gradient elution with water/acetonitrile + 0.1% TFA) ensures ≥95% purity. Validate purity using HPLC-UV (λ = 254 nm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with tools like SHELXT or WinGX is ideal. Crystals are grown via slow evaporation (e.g., in ethanol/water). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement using anisotropic displacement parameters clarifies bond lengths and angles, distinguishing stereoisomers .

Q. How should researchers address contradictions in biological activity data between analogs of this compound?

- Methodological Answer :

- Isomer-Specific Assays : Separate stereoisomers using chiral HPLC (e.g., Chiralpak IA column) and test individually.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the pyridine ring) using computational docking (AutoDock Vina) to predict binding affinities.

- Metabolic Stability : Assess pharmacokinetics (e.g., microsomal stability assays) to rule out rapid degradation as a confounding factor .

Q. What computational strategies predict the pharmacokinetic behavior of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier permeability.

- Molecular Dynamics (MD) Simulations : Simulate interactions with serum albumin (PDB ID: 1AO6) to estimate plasma protein binding.

- Metabolite Prediction : Use GLORY or similar software to identify potential oxidation sites (e.g., pyridine ring hydroxylation) .

属性

分子式 |

C9H12N2O2 |

|---|---|

分子量 |

180.20 g/mol |

IUPAC 名称 |

4-(pyridin-2-ylamino)butanoic acid |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,10,11)(H,12,13) |

InChI 键 |

YWQPTEOWOVWQSS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC(=C1)NCCCC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。